GLP-1R Antagonist 1
Description
Overview of Glucagon-Like Peptide-1 (GLP-1) and its Endogenous Functions
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone derived from the tissue-specific posttranslational processing of the proglucagon peptide. wikipedia.orgnih.gov It is primarily produced and secreted by intestinal enteroendocrine L-cells, located mainly in the distal ileum and colon, with some presence in the jejunum and duodenum. wikipedia.org Certain neurons within the nucleus of the solitary tract in the brainstem also produce GLP-1. wikipedia.org GLP-1 is released in response to food consumption, typically in a biphasic pattern. wikipedia.org
The biologically active forms of GLP-1 are GLP-1 (7–36) amide and GLP-1 (7–37), which are equipotent. wikipedia.org As an incretin, GLP-1 plays a crucial role in glucose homeostasis by enhancing insulin (B600854) secretion in a glucose-dependent manner. wikipedia.orgnih.gov This means that GLP-1 stimulates insulin release more effectively when blood glucose levels are high, reducing the risk of hypoglycemia. wikipedia.orgnih.gov Beyond its insulinotropic effects, GLP-1 has numerous other physiological functions. It inhibits glucagon (B607659) secretion at glucose levels above fasting levels, delays gastric emptying, and reduces appetite and food intake, contributing to satiety. wikipedia.orgnih.gov GLP-1 also promotes insulin gene transcription and biosynthesis, helps replenish beta cell insulin stores, and increases beta cell mass by promoting proliferation and neogenesis while inhibiting apoptosis. wikipedia.org Endogenous GLP-1 is rapidly degraded by enzymes, primarily dipeptidyl peptidase-4 (DPP-4), resulting in a very short half-life. wikipedia.org
The Glucagon-Like Peptide-1 Receptor (GLP-1R) as a Therapeutic Target
The multifaceted physiological actions of GLP-1, particularly its role in glucose regulation, appetite control, and potential protective effects on various tissues, make its receptor, the GLP-1 receptor (GLP-1R), a significant therapeutic target. wikipedia.orgnih.govwikipedia.org Activation of the GLP-1R is a key strategy for managing metabolic diseases, most notably type 2 diabetes mellitus, and also holds promise for treating obesity and other related conditions. wikipedia.orguchicagomedicine.org
GLP-1R Expression Profile in Mammalian Systems
The GLP-1R is a G protein-coupled receptor (GPCR) widely distributed throughout mammalian systems, allowing GLP-1 to exert diverse effects. nih.govfrontiersin.org It is prominently expressed on pancreatic beta cells, where it mediates the primary insulinotropic effects of GLP-1. wikipedia.orgnih.govwikipedia.org However, GLP-1R expression is also found in numerous extrapancreatic tissues, including:
Brain (brainstem, hypothalamus, and other regions involved in appetite, reward, and neuroprotection) wikipedia.orgnih.govwikipedia.orgpsychiatryonline.org
Heart (cardiovascular regulation) wikipedia.orgnih.govpsychiatryonline.orgportlandpress.come-dmj.org
Kidney (renal protective properties, sodium reabsorption) wikipedia.orgnih.govpsychiatryonline.orgportlandpress.come-dmj.orgahajournals.org
Gastrointestinal tract (regulating motility and secretion) wikipedia.orgnih.govwikipedia.orgpsychiatryonline.orge-dmj.org
Liver (glucose and lipid metabolism) portlandpress.come-dmj.org
Adipose tissue (lipid metabolism, apoptosis, proliferation) wikipedia.orge-dmj.orgfrontiersin.org
Muscle wikipedia.org
Immune cells (anti-inflammatory effects) nih.govwikipedia.org
Lung (improving function) e-dmj.org
Skin frontiersin.org
Vagus nerve nih.govfrontiersin.org
The GLP-1 receptor is highly conserved across mammalian species, including humans, rats, mice, rabbits, pigs, cynomolgus monkeys, and chimps, highlighting its physiological importance. nih.govresearchgate.net
GLP-1R Mediated Physiological Processes
Activation of the GLP-1R triggers a broad range of physiological responses beyond glucose control, contributing to the therapeutic benefits observed with GLP-1-based therapies. These processes include:
Glucose Homeostasis: Glucose-dependent insulin secretion, inhibition of glucagon release, improved insulin sensitivity, and preservation/enhancement of beta cell mass and function. wikipedia.orgnih.govwikipedia.orgportlandpress.compnas.org
Appetite and Weight Regulation: Reduced food intake, increased satiety, delayed gastric emptying. wikipedia.orgnih.govpsychiatryonline.orgportlandpress.come-dmj.org GLP-1 agonists have shown significant effects on weight reduction. wikipedia.orguchicagomedicine.org
Cardiovascular Effects: Improved myocardial function, reduced blood pressure, enhanced endothelial health, and reduction in major adverse cardiovascular events. psychiatryonline.orgportlandpress.come-dmj.orgahajournals.orgmdpi.commdpi.com
Neuroprotection: Neurotrophic effects, neurogenesis, reduced apoptosis, protection against neuroinflammation, and potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. wikipedia.orgnih.govpsychiatryonline.orgmdpi.comthetapeptides.com GLP-1R activation has been linked to improved cognitive function and mood. psychiatryonline.org
Renal Effects: Renal protective properties, mitigation of inflammation and oxidative stress, promotion of natriuresis. psychiatryonline.orgportlandpress.come-dmj.orgahajournals.orgmdpi.commdpi.com
Gastrointestinal Effects: Inhibition of gastric motility and secretion, delayed gastric emptying. wikipedia.orgnih.govpsychiatryonline.orge-dmj.org
Lipid Metabolism: Regulation of lipid metabolism and reduction of fat deposition. psychiatryonline.orge-dmj.orgmdpi.com
Signaling Cascades Activated by GLP-1R Agonism
The GLP-1R is a class B GPCR that primarily couples to Gαs proteins upon ligand binding. wikipedia.orgcasadiabete.itmdpi.com This coupling leads to the activation of adenylyl cyclase (AC), which increases the intracellular production of cyclic AMP (cAMP). wikipedia.orgwikipedia.orgmdpi.com The rise in cAMP is a critical step that activates downstream signaling pathways, notably protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). wikipedia.orgnih.govwikipedia.orgportlandpress.commdpi.com
Activation of PKA and EPAC in pancreatic beta cells leads to a cascade of events that enhance glucose-stimulated insulin secretion. wikipedia.orgnih.govwikipedia.orgportlandpress.comfrontiersin.orgmdpi.com These include alterations in ion channel activity, increased cytosolic Ca2+ levels, and enhanced exocytosis of insulin-containing granules. wikipedia.orgwikipedia.orgportlandpress.com
While the Gαs-cAMP-PKA/EPAC pathway is the most extensively characterized, the GLP-1R is known to be pleiotropically coupled and can interact with other G proteins, including Gαi, Gαq, and Gαo. portlandpress.commdpi.com Coupling to Gαq can activate the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which can mobilize intracellular calcium and activate protein kinase C (PKC). casadiabete.itmdpi.com Additionally, GLP-1R signaling involves pathways such as ERK1/2, Akt/PKB, PI3-kinase, and p38 MAPK, which contribute to effects like beta cell survival and proliferation. wikipedia.orgportlandpress.comfrontiersin.org The receptor also undergoes phosphorylation and recruits β-arrestin, which can lead to receptor internalization and desensitization, and may be involved in biased signaling. nih.govportlandpress.commdpi.com
Classification of GLP-1R Modulators
Molecules that interact with the GLP-1R can be broadly classified based on their effect on receptor activity. These include agonists, which activate the receptor; antagonists, which block receptor activation; and allosteric modulators, which bind to a site distinct from the orthosteric ligand-binding site and alter receptor function. wikipedia.org
GLP-1R Agonists
GLP-1R agonists are a class of molecules that mimic the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor. wikipedia.orgfrontiersin.org These agonists are widely used therapeutically, particularly for the treatment of type 2 diabetes and obesity, due to their ability to lower blood sugar, reduce appetite, and promote weight loss. wikipedia.orguchicagomedicine.orgnih.gov
GLP-1R agonists can be broadly categorized based on their structure:
Peptide Agonists: These are the most common type and include analogs of human GLP-1 or derivatives of exendin-4, a peptide found in the saliva of the Gila monster. frontiersin.orgaccomplish.health Examples of peptide agonists include liraglutide (B1674861), exenatide, dulaglutide, and semaglutide. wikipedia.orgfrontiersin.orgmdpi.comnih.govaccomplish.healthorientjchem.org These peptides are typically administered via subcutaneous injection, although oral formulations of some, like semaglutide, are available. nih.govnih.gov Peptide agonists are designed to have a longer duration of action compared to native GLP-1, which is rapidly degraded by DPP-4. wikipedia.orgfrontiersin.org
Small Molecule Agonists: These are non-peptide compounds that can also activate the GLP-1R. While peptide agonists currently dominate the therapeutic landscape, research into small molecule agonists continues. wikipedia.orgwikipedia.org
The therapeutic efficacy of GLP-1R agonists stems from their ability to activate the same signaling pathways as endogenous GLP-1, leading to enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and central effects on appetite. wikipedia.orgwikipedia.orgwikipedia.org
GLP-1R Antagonists
GLP-1R antagonists are compounds that bind to the GLP-1 receptor and block the activity of agonists, including the endogenous ligand GLP-1. This antagonism prevents the downstream signaling pathways typically activated by GLP-1. patsnap.com GLP-1R antagonists serve as valuable tools in research to dissect the physiological roles of GLP-1 and its receptor in various metabolic processes, including glucose metabolism and appetite control. patsnap.com
VU 0650991 is characterized as a noncompetitive glucagon-like peptide-1 receptor antagonist. tocris.comrndsystems.comfishersci.se Research indicates that VU 0650991 exhibits potent antagonistic activity with IC50 values reported between 0.65 and 0.69 μM. tocris.comrndsystems.comfishersci.se A key feature of VU 0650991 is its selectivity, demonstrating greater than 40-fold preference for the GLP-1 receptor over glucagon receptors. tocris.comrndsystems.comfishersci.se Studies have shown that VU 0650991 can block the activity of GLP-1 agonists, such as Exendin-4, in potentiating insulin secretion from primary mouse pancreatic islets in vitro. tocris.comrndsystems.comfishersci.se Furthermore, in vivo studies have demonstrated that VU 0650991 decreases blood insulin levels and increases blood glucose levels. tocris.comrndsystems.comfishersci.se VU 0650991 is also noted for being brain penetrant and orally bioavailable, properties that are significant for its potential use in research studies. tocris.comrndsystems.comfishersci.sefishersci.se The compound has a molecular weight of 440.73 and a molecular formula of C₁₆H₁₁ClF₆N₄O₂. tocris.comrndsystems.comfishersci.sefishersci.secenmed.comcymitquimica.comcymitquimica.com
Other known GLP-1 receptor antagonists used in research include Exendin-3 (9-39) amide, which is described as a potent GLP-1 receptor antagonist and is also known as avexitide, and GLP-1 (9-36) amide, a metabolite of GLP-1-(7-36). tocris.comtocris.comrndsystems.comdiabetesjournals.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIZMHODFOWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Preclinical Characterization of Vu 0650991
Historical Context of GLP-1R Antagonist Development
The historical context of glucagon-like peptide-1 receptor (GLP-1R) antagonist development is intertwined with the broader research into incretin (B1656795) hormones and their role in glucose homeostasis. The concept of insulin-stimulating factors in response to nutrient absorption dates back over a century, with the discovery of secretin in 1902 and gastrin in 1905. innovativerxstrategies.com The incretin effect, where oral glucose elicits a greater insulin (B600854) response than intravenous glucose, highlighted the role of gut-derived factors. biochempeg.com Glucagon-like peptide-1 (GLP-1) was subsequently identified as a key incretin hormone in the 1980s. biochempeg.comjci.org GLP-1 is produced in the small intestine and stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner, suppresses glucagon (B607659) release, and slows gastric emptying. accomplish.healthtocris.commedscape.org
The therapeutic potential of targeting the GLP-1 system initially focused on GLP-1 receptor agonists for conditions like type 2 diabetes. accomplish.healthfrontiersin.org The discovery of exendin-4, a peptide from the Gila monster venom with structural similarity to GLP-1 and similar insulin-stimulating effects, was a significant step in developing stable GLP-1R agonists. accomplish.health Exenatide, a synthetic version of exendin-4, was approved for type 2 diabetes treatment in 2005. accomplish.healthbiochempeg.com This success spurred further development of GLP-1R agonists, including longer-acting analogs like liraglutide (B1674861) and semaglutide. biochempeg.comfrontiersin.org
While GLP-1R agonists have been extensively developed for conditions like diabetes and obesity, research into GLP-1R antagonists has also emerged, particularly for conditions where suppressing GLP-1R signaling might be beneficial, such as certain forms of hyperinsulinism. nih.gov Early studies using the GLP-1R antagonist exendin-(9-39) demonstrated its ability to inhibit insulin secretion. nih.gov The development of non-peptide, small molecule GLP-1R antagonists represents another avenue in targeting this receptor system.
VU 0650991 as a Non-Competitive GLP-1 Receptor Antagonist
VU 0650991 is characterized as a non-competitive antagonist of the glucagon-like peptide-1 (GLP-1) receptor. rndsystems.comtocris.commedkoo.com This mechanism of action distinguishes it from competitive antagonists, which bind to the same site as the endogenous ligand (GLP-1). Non-competitive antagonists, like VU 0650991, typically bind to a different site on the receptor, inducing a conformational change that reduces the receptor's ability to be activated by the agonist, regardless of the agonist concentration.
Preclinical studies have investigated the antagonistic activity of VU 0650991. It has been shown to block the activity of Exendin-4, a known potent GLP-1 receptor agonist, in in vitro settings. rndsystems.comtocris.com Specifically, in experiments using primary mouse pancreatic islets, VU 0650991 effectively inhibited the Exendin-4-mediated potentiation of insulin secretion. rndsystems.comtocris.com
The potency of VU 0650991 as a GLP-1 receptor antagonist has been quantified by its half-maximal inhibitory concentration (IC₅₀). Studies report IC₅₀ values for VU 0650991 in the range of 0.65 to 0.69 μM. rndsystems.comtocris.commedkoo.com
Further research findings indicate that the antagonistic action of VU 0650991 on the GLP-1 receptor translates to effects on glucose homeostasis in vivo. Administration of VU 0650991 has been shown to decrease blood insulin levels and increase blood glucose levels. rndsystems.comtocris.com
Key properties identified during the preclinical characterization of VU 0650991 include its oral bioavailability and its ability to penetrate the blood-brain barrier, suggesting potential for systemic and central effects. rndsystems.comtocris.commedkoo.comrndsystems.comcenmed.com
Below is a summary of key preclinical findings for VU 0650991:
| Property | Value / Finding | Source(s) |
| Mechanism of Action | Non-competitive GLP-1 Receptor Antagonist | rndsystems.comtocris.commedkoo.com |
| IC₅₀ (GLP-1R antagonism) | 0.65 - 0.69 μM | rndsystems.comtocris.commedkoo.com |
| In vitro Activity | Blocks Exendin-4-induced insulin secretion in islets | rndsystems.comtocris.com |
| In vivo Effects | Decreases blood insulin, increases blood glucose | rndsystems.comtocris.com |
| Bioavailability | Orally bioavailable | rndsystems.comtocris.commedkoo.comrndsystems.com |
| CNS Penetrance | Brain penetrant | rndsystems.comtocris.commedkoo.comrndsystems.com |
Receptor Selectivity Profile of VU 0650991
An important aspect of the preclinical characterization of any pharmacological agent is its selectivity for the intended target receptor compared to other related or unrelated receptors. The GLP-1 receptor belongs to the glucagon receptor family, which also includes receptors for glucagon, GLP-2, secretin, GHRH, and GIP. tocris.com Therefore, assessing selectivity within this family, particularly against the glucagon receptor, is crucial.
Preclinical studies have demonstrated that VU 0650991 exhibits selectivity for the GLP-1 receptor over glucagon receptors. rndsystems.comtocris.commedkoo.com Specifically, it has been reported to display greater than 40-fold selectivity for the GLP-1 receptor compared to glucagon receptors. rndsystems.comtocris.commedkoo.com This selectivity profile is important as it suggests that the observed effects of VU 0650991 are primarily mediated through its action on the GLP-1 receptor, minimizing potential off-target effects related to glucagon receptor modulation.
The chemical structure of VU 0650991 is based on a 1,3-disubstituted-7-aryl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core. rndsystems.com Its molecular formula is C₁₆H₁₁ClF₆N₄O₂, and its molecular weight is 440.73 g/mol . rndsystems.comtocris.commedkoo.comcenmed.comcymitquimica.com
Molecular and Cellular Mechanisms of Vu 0650991 Action
Non-Competitive Antagonism at the GLP-1 Receptor
VU 0650991 has been identified as a non-competitive antagonist of the GLP-1 receptor. rndsystems.comtocris.commedkoo.com This means it binds to a site on the receptor distinct from the orthosteric binding site where the natural ligand, GLP-1, binds. mdpi.commdpi.com By binding to this allosteric site, VU 0650991 reduces the efficacy of GLP-1, regardless of the concentration of the endogenous ligand. rndsystems.comtocris.commedkoo.com Studies have reported IC50 values for VU 0650991 in the range of 0.65 - 0.69 μM, indicating its potency as a GLP-1R antagonist. rndsystems.comtocris.commedkoo.com Furthermore, VU 0650991 demonstrates significant selectivity for the GLP-1 receptor, showing over 40-fold selectivity compared to glucagon (B607659) receptors. rndsystems.comtocris.commedkoo.com This selective antagonism of the GLP-1R by VU 0650991 has been shown to block the activity of GLP-1 agonists like Exendin-4 in in vitro settings, such as the potentiation of insulin (B600854) secretion from primary mouse pancreatic islets. rndsystems.comtocris.comfishersci.se In vivo studies have also indicated that VU 0650991 can decrease blood insulin and increase blood glucose levels, consistent with its role as a GLP-1R antagonist. rndsystems.comtocris.commedkoo.com
Allosteric Modulation by VU 0650991
The non-competitive nature of VU 0650991's antagonism implies an allosteric mechanism of action. nih.govbiorxiv.org Allosteric modulators bind to a site on the receptor that is different from the orthosteric site, thereby influencing the receptor's conformation and function. mdpi.comnih.govbiorxiv.org
Theoretical Framework of Allosteric Modulation
Allosteric modulation involves a ligand binding to an allosteric site on a receptor, which in turn induces a conformational change in the receptor protein. mdpi.comnih.govbiorxiv.org This conformational change can affect the binding affinity and/or efficacy of the orthosteric ligand at its binding site. mdpi.comnih.govbiorxiv.org Allosteric modulators can act as positive modulators (enhancing orthosteric ligand activity), negative modulators (reducing orthosteric ligand activity), or neutral modulators. nih.govbiorxiv.org In the case of VU 0650991, its non-competitive antagonism indicates it acts as a negative allosteric modulator, reducing the functional response of the GLP-1 receptor to its endogenous ligand. rndsystems.comtocris.commedkoo.com
Allosteric Binding Site Identification and Characterization for VU 0650991 (Implied by non-competitive nature)
While specific details on the precise binding site of VU 0650991 were not extensively detailed in the search results, its classification as a non-competitive antagonist strongly implies binding to an allosteric site on the GLP-1 receptor. nih.govbiorxiv.org Allosteric sites are typically distinct from the orthosteric ligand-binding site, often located within the transmembrane domains or intracellular loops of G protein-coupled receptors like the GLP-1R. mdpi.combiorxiv.org Research into other allosteric modulators of the GLP-1R has identified binding sites within the transmembrane helices, which can influence the receptor's interaction with both peptide ligands and G proteins. biorxiv.orgnih.govnih.gov The non-competitive nature of VU 0650991 suggests its binding site is spatially separated from where GLP-1 binds, and its occupancy alters the receptor's response to GLP-1 without directly competing for the same site.
Impact of Allosteric Modulation on Receptor Conformation and Function
Allosteric modulators like VU 0650991 exert their effects by altering the conformation of the receptor protein. nih.govbiorxiv.org Binding to the allosteric site can stabilize specific receptor conformations, thereby influencing the receptor's ability to bind its orthosteric ligand and activate downstream signaling pathways. nih.govbiorxiv.orgnih.gov As a negative allosteric modulator, VU 0650991 would likely stabilize a receptor conformation that is less favorable for GLP-1 binding or activation, or it could interfere with the conformational changes necessary for efficient signal transduction following GLP-1 binding. rndsystems.comtocris.commedkoo.com This ultimately leads to a reduction in the functional response of the GLP-1 receptor, such as decreased cAMP production or altered downstream signaling. caymanchem.comindigobiosciences.com
Reciprocity and Probe Dependence in VU 0650991 Allosterism
Allosteric modulation can exhibit reciprocity, where the binding of the allosteric modulator affects orthosteric ligand binding, and vice versa. nih.govbiorxiv.org Additionally, allosteric effects can be probe-dependent, meaning the magnitude and nature of the allosteric modulation can vary depending on the specific orthosteric ligand used to probe receptor activity. mdpi.comnih.govbiorxiv.orgnih.govnih.gov While specific data on the reciprocity and probe dependence of VU 0650991 were not detailed in the search results, these are general characteristics of allosteric modulation. The effects of VU 0650991 as a non-competitive antagonist of GLP-1R suggest that its binding influences the receptor's interaction with GLP-1. Further research would be needed to fully characterize the extent of reciprocity and probe dependence exhibited by VU 0650991 with different GLP-1R agonists or endogenous ligands.
Downstream Signaling Pathway Modulation by VU 0650991
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that, upon activation by its ligands, primarily couples to the Gαs subunit. citeab.comguidetoimmunopharmacology.orgtocris.comnih.govciteab.com This coupling initiates a signaling cascade that modulates the activity of key downstream effectors, notably adenylate cyclase and consequently intracellular cyclic AMP (cAMP) levels. citeab.comguidetoimmunopharmacology.orgtocris.comnih.govciteab.com As a noncompetitive antagonist of the GLP-1R, VU 0650991 interferes with this canonical signaling pathway. guidetopharmacology.orgnih.gov
Effects on Adenylate Cyclase Activity
Adenylate cyclase (AC) is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to 3',5'-cyclic AMP (cAMP) and pyrophosphate. tocris.com In the context of GLP-1R signaling, the activation of Gαs by agonist-bound GLP-1R leads to the stimulation of adenylate cyclase activity. citeab.comguidetoimmunopharmacology.orgtocris.comnih.govciteab.com This increased enzymatic activity results in a rise in the intracellular concentration of cAMP. citeab.comguidetoimmunopharmacology.orgtocris.comnih.govciteab.com Since VU 0650991 functions as a GLP-1R antagonist, its presence would impede the ability of GLP-1R agonists to activate Gαs. guidetopharmacology.orgnih.gov Consequently, VU 0650991 would inhibit the agonist-mediated stimulation of adenylate cyclase activity, leading to a reduction in the rate of cAMP production.
Modulation of Intracellular Cyclic AMP Levels
Cyclic AMP is a crucial second messenger involved in a wide array of cellular processes, including the potentiation of insulin secretion in pancreatic beta cells following GLP-1R activation. citeab.comguidetoimmunopharmacology.orgtocris.comnih.govciteab.com The increase in intracellular cAMP levels driven by agonist binding to the GLP-1R is a key event in the downstream signaling cascade, leading to the activation of protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). citeab.comguidetoimmunopharmacology.orgtocris.comnih.govciteab.com As a noncompetitive antagonist that blocks the activation of adenylate cyclase by GLP-1R agonists, VU 0650991 would effectively attenuate or prevent the rise in intracellular cAMP levels that would otherwise occur upon receptor stimulation. guidetopharmacology.orgnih.gov This inhibitory effect on cAMP accumulation is central to its mechanism of action as a GLP-1R antagonist.
Interaction with GLP-1R Agonists (e.g., Exendin-4, GLP-1(7-36))
VU 0650991 has been shown to interact with and block the activity of GLP-1R agonists, including naturally occurring GLP-1 fragments like GLP-1(7-36) amide and the synthetic peptide Exendin-4. guidetopharmacology.orgnih.govciteab.comtocris.com GLP-1(7-36) amide is a potent insulinotropic peptide produced in intestinal L-cells, while Exendin-4 is a high-affinity GLP-1R agonist originally isolated from the venom of the Gila monster. tocris.com Both peptides exert their effects by binding to and activating the GLP-1 receptor, leading to the downstream signaling events described above, including increased adenylate cyclase activity and elevated intracellular cAMP. citeab.comguidetoimmunopharmacology.orgtocris.comnih.govciteab.com
Research findings demonstrate that VU 0650991 can block the activity of these agonists. For instance, studies using primary mouse pancreatic islets in vitro have shown that VU 0650991 blocks the ability of Exendin-4 to potentiate insulin secretion. guidetopharmacology.orgnih.gov Furthermore, in cell-based reporter assays designed to measure GLP-1R activity, VU 0650991 has been used as a specific inhibitor to block the luminescence generated in response to GLP-1(7-36) stimulation. citeab.comtocris.com This inhibitory effect is consistent with its classification as a noncompetitive antagonist, meaning it binds to a site distinct from the agonist binding site but still prevents receptor activation. guidetopharmacology.orgnih.gov The interaction of VU 0650991 with these agonists results in the inhibition of the GLP-1R-mediated signaling cascade, counteracting the effects that would typically be induced by agonist binding.
Data Table: Selected GLP-1R Ligands and Antagonist
| Compound | Activity | Reported IC₅₀ / Kd | PubChem CID |
| VU 0650991 | Noncompetitive Antagonist | 0.65 - 0.69 μM (IC₅₀) | 1941609 |
| Exendin-4 | Agonist | 136 pM (Kd) | 56927919 |
| GLP-1(7-36) amide | Agonist | 204 pM (Kd) | 16133831 |
Note: IC₅₀ values for antagonists and Kd values for agonists represent measures of their potency. guidetopharmacology.orgnih.govtocris.com
In Vitro Efficacy and Pharmacological Effects of Vu 0650991
Modulation of Insulin (B600854) Secretion in Pancreatic Islet Models
Studies utilizing pancreatic islet models have provided insights into how VU 0650991 affects insulin secretion, a key function regulated by the GLP-1 receptor.
Inhibition of Exendin-4-Induced Insulin Secretion in Primary Mouse Pancreatic Islets
VU 0650991 has been shown to block the activity of Exendin-4 in potentiating insulin secretion from primary mouse pancreatic islets in vitro. tocris.comtocris.comrndsystems.com Exendin-4 is a known agonist that typically stimulates insulin release via the GLP-1 receptor. The ability of VU 0650991 to counteract this effect demonstrates its antagonistic action on the GLP-1 receptor in a physiologically relevant tissue model.
Cellular Assay Systems for Assessing GLP-1R Antagonism
Cellular assay systems are instrumental in quantifying the antagonistic activity of compounds like VU 0650991 against the GLP-1 receptor.
Human GLP-1R Reporter Assay Systems
Human GLP-1R reporter assay systems are employed to assess the functional activity of compounds targeting the GLP-1 receptor. caymanchem.comindigobiosciences.comvwr.comcaymanchem.comindigobiosciences.comfishersci.comindigobiosciences.com These systems typically utilize engineered cells that constitutively express the human GLP-1R. caymanchem.comindigobiosciences.comcaymanchem.comfishersci.com The assay allows for the screening of test samples to quantify their functional activity, whether as agonists or antagonists, against the GLP-1R. indigobiosciences.comvwr.comcaymanchem.comfishersci.com
Luciferase Reporter Assays for Functional Activity Quantification
Luciferase reporter assays are a common method used within these cellular systems to quantify the functional activity of GLP-1R modulators. caymanchem.comindigobiosciences.comvwr.comindigobiosciences.comfishersci.comindigobiosciences.com In these assays, an engineered luciferase reporter gene is functionally linked to elements responsive to GLP-1R activation, such as Cyclic AMP Response Elements (CRE). caymanchem.comindigobiosciences.comindigobiosciences.com Activation of the GLP-1R, typically through Gαs signaling leading to increased intracellular cAMP, drives the expression of the luciferase gene. caymanchem.comindigobiosciences.comcaymanchem.com Quantifying the luminescence generated by the luciferase enzyme provides a sensitive measure of drug-induced changes in GLP-1R activity. caymanchem.comindigobiosciences.comindigobiosciences.com For antagonist assessment, reporter cells are often co-treated with a reference activator (e.g., GLP-1(7-36)) and varying concentrations of the test compound like VU 0650991. caymanchem.comindigobiosciences.comindigobiosciences.comindigobiosciences.com The reduction in luminescence signal indicates the extent of GLP-1R inhibition. caymanchem.comindigobiosciences.com VU 0650991 has been reported to have an IC50 in the range of 0.65 - 0.69 μM as a noncompetitive GLP-1 receptor antagonist in such assays. tocris.comtocris.comrndsystems.com
Key data points from in vitro studies on VU 0650991 include:
| Feature | Observation/Value | Source |
| GLP-1 Receptor Antagonism Type | Noncompetitive | tocris.comtocris.comrndsystems.com |
| GLP-1 Receptor Antagonism IC50 | 0.65 - 0.69 μM | tocris.comtocris.comrndsystems.com |
| Selectivity over Glucagon (B607659) Receptors | >40-fold | tocris.comtocris.comrndsystems.com |
| Effect on Exendin-4-Induced Insulin Secretion | Blocks potentiation | tocris.comtocris.comrndsystems.com |
| Assay System for GLP-1R Antagonism Quantification | Human GLP-1R Reporter Assay | caymanchem.comindigobiosciences.comvwr.comcaymanchem.comindigobiosciences.comfishersci.comindigobiosciences.com |
| Quantification Method | Luciferase Reporter Assay | caymanchem.comindigobiosciences.comvwr.comindigobiosciences.comfishersci.comindigobiosciences.com |
Assessment of Cytotoxicity in Cellular Models
Assessment of cytotoxicity is a crucial part of evaluating compounds in cellular models. In the context of GLP-1R reporter assays, cytotoxicity of VU 0650991 has been noted as a factor requiring consideration and adjustment of assay protocols. Some reports indicate that VU 0650991 can be inherently cytotoxic, necessitating altered incubation regimens, such as a shorter treatment period, to avoid cytotoxic effects interfering with the assay results. caymanchem.comindigobiosciences.comindigobiosciences.com Other assessments, particularly when using adapted protocols, have confirmed that tested concentrations of VU 0650991 were not cytotoxic in the specific assay conditions used. indigobiosciences.comindigobiosciences.com Cytotoxicity screening has also indicated selectivity indices of ≥47-fold against normal fibroblast (WI-38) cells.
In Vivo Pharmacological Actions and Physiological Outcomes of Vu 0650991
Impact on Glucose Homeostasis
In vivo studies have investigated the effects of VU 0650991 on glucose homeostasis. tocris.comrndsystems.comtocris.com Its antagonistic action on the GLP-1 receptor influences the regulation of both insulin (B600854) and glucose levels in the blood. tocris.comrndsystems.comtocris.com
Regulation of Blood Insulin Levels
Administration of VU 0650991 in vivo leads to a decrease in blood insulin levels. tocris.comrndsystems.comtocris.comfujifilm.com This effect is consistent with its mechanism as a GLP-1 receptor antagonist, as GLP-1 typically potentiates insulin secretion from pancreatic islets. tocris.comrndsystems.comfujifilm.com In vitro experiments using primary mouse pancreatic islets have shown that VU 0650991 blocks the activity of Exendin-4, a known GLP-1 receptor agonist, in stimulating insulin release. tocris.comrndsystems.comfujifilm.comfishersci.sefishersci.se
Influence on Blood Glucose Concentrations
Concurrently with the decrease in blood insulin, in vivo studies indicate that VU 0650991 increases blood glucose levels. tocris.comrndsystems.comtocris.comfujifilm.com This outcome aligns with the role of GLP-1 signaling in glucose regulation; blocking this pathway with an antagonist like VU 0650991 disrupts the normal glucose-lowering effects mediated by GLP-1, leading to elevated blood glucose. tocris.comrndsystems.comtocris.comfujifilm.com
Based on the in vivo findings, the impact of VU 0650991 on glucose homeostasis can be summarized:
| Physiological Outcome | Effect of VU 0650991 (In Vivo) |
| Blood Insulin Levels | Decreased |
| Blood Glucose Concentrations | Increased |
Central Nervous System (CNS) Penetrance and Brain Activity
VU 0650991 has been shown to be brain penetrant. tocris.comrndsystems.comtocris.comfujifilm.comfishersci.sefishersci.semedkoo.comhodoodo.comhodoodo.com This characteristic allows it to cross the blood-brain barrier and potentially influence GLP-1 receptors located within the central nervous system. medkoo.com
Implications of CNS Penetrance for Pharmacological Effects
The ability of VU 0650991 to penetrate the CNS is significant for its pharmacological profile. tocris.comfishersci.sehodoodo.com While its primary effects on glucose homeostasis are linked to peripheral GLP-1 receptors, CNS penetrance suggests potential for influencing brain-mediated processes where GLP-1 signaling is involved. Research indicates that GLP-1 receptors are present in various organs, including the hypothalamus, and play roles in appetite regulation and energy homeostasis. tocris.comtocris.com The CNS penetrance of VU 0650991 makes it a valuable tool for investigating the central effects of GLP-1 signaling.
Preclinical Animal Models for Evaluating VU 0650991 Efficacy
Preclinical animal models have been utilized to evaluate the efficacy of VU 0650991, particularly concerning its effects on insulin secretion and glucose metabolism. rndsystems.comfishersci.sehodoodo.comhodoodo.com Studies, such as one by Nance et al. (2017), have explored the development and characteristics of this compound in animal models. In vivo assessments in animals have confirmed its oral bioavailability and its capacity to penetrate the brain. Animal studies have demonstrated that administration of VU 0650991 results in a notable reduction in blood insulin levels and a concurrent elevation in blood glucose concentrations. These preclinical evaluations in animal models are crucial for understanding the in vivo pharmacological actions and physiological outcomes of VU 0650991. rndsystems.comnih.govglixxlabs.com
Therapeutic Potential and Research Applications of Vu 0650991
Neurodegenerative Diseases and Neuroinflammation
The presence of GLP-1 receptors in the brain and the ability of VU 0650991 to cross the blood-brain barrier open avenues for its use in neuroscience research. The prevailing body of evidence suggests that activation of GLP-1R is neuroprotective. Therefore, the primary role of an antagonist like VU 0650991 in this field is as a pharmacological tool to validate these findings and explore the underlying mechanisms.
Neuroinflammation is a key feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov A substantial amount of research has demonstrated that GLP-1R agonists possess anti-inflammatory properties in the brain. nih.govmdpi.comresearchgate.net The use of a GLP-1R antagonist is essential to prove that these effects are specifically mediated through the GLP-1R. By co-administering an agonist with an antagonist, researchers can determine if the anti-inflammatory effects are blocked. If they are, it confirms the on-target action of the agonist. VU 0650991 can be used to investigate the role of endogenous GLP-1 signaling in modulating the brain's inflammatory state, helping to answer whether a baseline level of GLP-1R activation is necessary for maintaining immune homeostasis in the central nervous system. youtube.com
Excitotoxicity is a process where nerve cells are damaged and killed by excessive stimulation from neurotransmitters like glutamate. This mechanism is implicated in neuronal loss following stroke and in various neurodegenerative conditions. nih.gov Studies have shown that GLP-1R agonists can protect cultured hippocampal neurons from glutamate-induced apoptosis. nih.gov To verify that this profound protective effect is dependent on the GLP-1R, an antagonist is required. By applying VU 0650991, scientists can block the receptor and observe whether the neuroprotective effects of agonists are nullified. Such experiments are critical for validating GLP-1R as a viable therapeutic target for conditions involving excitotoxic neuronal damage. researchgate.netnih.gov
Research Tool for GLP-1R Biology
Beyond its potential in specific disease models, VU 0650991 serves as a fundamental research tool for probing the biology of the GLP-1 receptor. Its distinct characteristics offer advantages over older peptide-based antagonists like Exendin-(9-39).
| Property of VU 0650991 | Significance as a Research Tool |
| Non-competitive Antagonism | Binds to an allosteric site, allowing for the study of receptor pharmacology that is distinct from competitive antagonists which bind at the same site as the natural ligand. |
| Oral Bioavailability | Enables systemic in vivo studies in animal models through a non-invasive route of administration, facilitating longer-term experiments on the chronic effects of GLP-1R blockade. |
| CNS Penetrance | Allows for the direct investigation of the central nervous system's GLP-1 receptors and their role in cognition, appetite, and neuroprotection. researchgate.net |
| High Selectivity | Possesses greater than 40-fold selectivity for the GLP-1R over the related glucagon (B607659) receptor, ensuring that observed effects are specific to GLP-1R antagonism. |
As a pharmacological probe, VU 0650991 is invaluable for dissecting the physiological functions of GLP-1 signaling throughout the body, from pancreatic islet cells to neurons in the brain. uzh.chnih.govnih.gov It allows for the precise investigation of what happens when this critical signaling pathway is turned off, thereby illuminating its importance in both health and disease.
Delineating GLP-1R-Mediated Physiological Processes
The development of VU0650991 has provided researchers with a valuable pharmacological tool to elucidate the intricate physiological processes governed by the GLP-1 receptor. As a non-competitive antagonist, it inhibits GLP-1R activity through a distinct mechanism compared to competitive antagonists, offering a different perspective on receptor function. Its ability to be administered orally and to cross the blood-brain barrier further enhances its utility in in vivo studies, allowing for the exploration of both peripheral and central GLP-1R-mediated effects.
In foundational research, VU0650991 demonstrated a dose-dependent inhibition of the activity of GLP-1 (7-36) amide in human cell lines. This antagonistic action has been shown to have direct consequences on key metabolic processes. For instance, in vivo studies in rats have shown that oral administration of VU0650991 leads to an increase in blood glucose levels and a corresponding decrease in blood insulin (B600854) levels. This underscores the critical role of GLP-1R signaling in maintaining glucose homeostasis and insulin secretion.
The key characteristics of VU0650991 are summarized in the table below:
| Property | Value |
| Mechanism of Action | Non-competitive GLP-1 Receptor Antagonist |
| IC50 | 650 nM |
| Bioavailability | Orally Active |
| CNS Penetrance | Brain Penetrant |
Investigating GLP-1R Pathways in Various Organ Systems (e.g., pancreas, heart, kidney, hypothalamus)
The unique properties of VU0650991 make it a powerful probe for investigating the tissue-specific roles of the GLP-1 receptor.
Pancreas: In vitro studies using primary mouse pancreatic islets have demonstrated that VU0650991 effectively blocks the ability of the GLP-1R agonist Exendin-4 to potentiate insulin secretion. tocris.com This directly confirms the essential role of GLP-1R activation in the insulinotropic effect of incretin (B1656795) hormones in the pancreas. By antagonizing this pathway, VU0650991 helps to quantify the contribution of GLP-1R signaling to glucose-stimulated insulin release.
Heart, Kidney, and Hypothalamus: While direct studies utilizing VU0650991 in the heart and kidney are not yet widely published, its availability as a research tool opens up new avenues for exploration in these areas. The known expression of GLP-1R in these organs suggests that VU0650991 could be instrumental in understanding the receptor's role in cardiovascular function and renal physiology. Given that GLP-1R agonists have shown protective effects in these systems, a selective antagonist like VU0650991 would be invaluable in confirming that these effects are indeed mediated by the GLP-1R and in dissecting the downstream signaling pathways involved.
In the hypothalamus, where the GLP-1R is known to play a role in appetite regulation and energy homeostasis, the brain-penetrant nature of VU0650991 is particularly advantageous. It can be used to investigate the central mechanisms of GLP-1R-mediated satiety and to differentiate these from peripheral effects on the gastrointestinal tract.
Potential in Multi-Target Therapeutic Strategies
The complexity of metabolic diseases often necessitates therapeutic approaches that target multiple signaling pathways. The selectivity of VU0650991 allows for precise investigation into the crosstalk between the GLP-1R and other key metabolic receptors.
Interplay with Glucagon Receptor (GCGR), Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR), and Fibroblast Growth Factor 21 Receptor (FGFR) Systems
Research has shown that VU0650991 exhibits over 40-fold selectivity for the GLP-1 receptor over the glucagon receptor (GCGR). tocris.com This high degree of selectivity is crucial for studies aiming to isolate the effects of GLP-1R antagonism from those of the closely related GCGR. By using VU0650991, researchers can confidently attribute observed physiological changes to the inhibition of the GLP-1R pathway, thereby clarifying the distinct roles of these two important regulators of glucose metabolism. This is particularly relevant in the context of developing dual-agonist therapies that target both GLP-1R and GCGR, where understanding the individual contribution of each receptor is paramount.
While specific studies detailing the direct interplay of VU0650991 with the Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) and the Fibroblast Growth Factor 21 Receptor (FGFR) systems are limited, the availability of this selective GLP-1R antagonist provides the necessary tool to conduct such investigations. The incretin effect is co-mediated by both GLP-1 and GIP, and understanding the potential for compensatory or synergistic interactions following the blockade of one receptor is a key area of future research. Similarly, as FGF21 is an important regulator of metabolism, investigating how GLP-1R antagonism with VU0650991 might impact FGF21 signaling could uncover novel integrated regulatory pathways.
Methodological Considerations for Vu 0650991 Research
Experimental Design Principles
Effective research into the properties and effects of VU 0650991 hinges on robust experimental design. This involves clearly defining research objectives, implementing controlled experimental setups, and utilizing appropriate controls to ensure the validity and reliability of the findings.
Formulation of Precise and Feasible Research Questions (FINER Criteria, PICO Framework)
Formulating precise and feasible research questions is a fundamental step in designing studies for VU 0650991. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and the PICO framework (Patient/Population, Intervention, Comparison, Outcome) are valuable tools for this process. Applying these frameworks helps ensure that research questions are well-defined, answerable, and contribute meaningfully to the understanding of VU 0650991's actions. For instance, a PICO framework might be used to structure a question about the compound's effect on insulin (B600854) secretion in a specific cell model compared to a known GLP-1 receptor antagonist.
Controlled Experimentation in In Vitro and In Vivo Settings
Controlled experimentation is crucial for isolating the effects of VU 0650991. In both in vitro (cell-based) and in vivo (animal) studies, researchers must manipulate the independent variable (e.g., concentration of VU 0650991) while measuring the dependent variable (e.g., receptor activity, insulin secretion) and controlling for extraneous variables that could influence the outcome. vu.nl This involves maintaining consistent experimental conditions, minimizing variability, and employing appropriate blinding and randomization techniques where applicable.
Appropriate Use of Vehicle and Positive Controls
The inclusion of appropriate controls is essential for interpreting the results of VU 0650991 research. Vehicle controls, containing the solvent used to dissolve VU 0650991 but lacking the compound itself, are necessary to determine the effects of the vehicle alone. Positive controls, which are substances known to produce a specific effect on the GLP-1 receptor pathway (e.g., a known GLP-1 receptor agonist like Exendin-4 or another antagonist), are used to validate the assay system and ensure it is responsive. rndsystems.comtocris.com The use of these controls allows researchers to confidently attribute observed effects to VU 0650991.
In Vitro Assay Development and Optimization
In vitro assays are critical for characterizing the activity of VU 0650991 at the cellular and molecular level. Developing and optimizing these assays is key to obtaining accurate and reliable data on its interaction with the GLP-1 receptor. criver.comnih.gov
Cell Culture Models and Reporter Cell Lines
Selecting appropriate cell culture models is a primary consideration in in vitro studies of VU 0650991. Cell lines that endogenously express the GLP-1 receptor or have been engineered to express it are commonly used. Reporter cell lines, which are modified to produce a measurable signal (such as luminescence or fluorescence) in response to GLP-1 receptor activation or inhibition, are particularly valuable for high-throughput screening and detailed functional analysis. indigobiosciences.comindigobiosciences.com For example, GLP-1R reporter cells engineered to express luciferase in response to GLP-1R activation can be used to assess the antagonistic activity of VU 0650991 by measuring the reduction in luminescence signal in the presence of a GLP-1 receptor agonist. indigobiosciences.comindigobiosciences.com Some studies have utilized primary mouse pancreatic islets to investigate the effects of VU 0650991 on insulin secretion. rndsystems.comtocris.com
Functional Assays for Receptor Antagonism (e.g., IC50 determination)
Functional assays are employed to quantify the ability of VU 0650991 to block the activity of the GLP-1 receptor. A common measure is the half-maximal inhibitory concentration (IC50), which represents the concentration of VU 0650991 required to inhibit 50% of the maximum response induced by a GLP-1 receptor agonist. indigobiosciences.comindigobiosciences.com These assays typically involve stimulating GLP-1 receptors in a cell-based system with a known agonist at a fixed concentration (often around the EC50 or EC80 of the agonist) and then measuring the reduction in the agonist's effect across a range of VU 0650991 concentrations. indigobiosciences.comcaymanchem.com Data from these experiments are often plotted as a dose-response curve, and the IC50 value is determined using non-linear regression analysis. indigobiosciences.com VU 0650991 has been reported to have an IC50 of 0.65 - 0.69 μM as a noncompetitive GLP-1 receptor antagonist. rndsystems.comtocris.com
While some sources indicate potential cytotoxicity of VU 0650991, which may necessitate shorter incubation times in certain assay setups, functional assays like those measuring the inhibition of agonist-induced signaling remain critical for characterizing its antagonistic profile. indigobiosciences.comcaymanchem.com
Considerations for Compound Stability and Cell Viability in Assays
When conducting in vitro studies with VU 0650991, assessing compound stability and its impact on cell viability is crucial for accurate interpretation of results. Cell viability assays are fundamental tools in biological research, providing insights into cellular health and responses to various stimuli, including chemical compounds wikipedia.org. These assays measure markers associated with viable cell number, such as metabolic activity, membrane integrity, enzyme activity, or ATP content wikipedia.orgwikipedia.orgnih.gov. Commonly used methods include colorimetric assays utilizing tetrazolium reagents like MTT or MTS, resazurin (B115843) reduction, and luminogenic ATP assays wikipedia.orgwikipedia.orgguidetoimmunopharmacology.org. Some assays, like the CellTiter-Glo® method, quantify ATP levels, which are indicative of metabolically active cells, and are suitable for multi-well formats and automated high-throughput screening guidetoimmunopharmacology.org. Real-time assays are also available to continuously monitor cell viability over extended periods nih.gov.
In Vivo Model Selection and Application
The selection and application of appropriate in vivo models are critical for evaluating the systemic effects and pharmacological profile of compounds like VU 0650991. While specific detailed protocols for VU 0650991 in vivo studies were not extensively detailed in the reviewed literature, research has indicated its use in in vivo settings to investigate its effects on glucose homeostasis. One study reported that VU 0650991 decreased blood insulin and increased blood glucose levels in vivo tocris.com. The choice of animal model in such studies would depend on the specific research question, aiming to mimic relevant physiological or pathophysiological conditions related to GLP-1 receptor function and glucose metabolism. It is worth noting that in the context of systematic literature reviews, studies utilizing animal models may sometimes be defined as exclusion criteria depending on the review's focus, particularly if it is centered on human clinical data tocris.com.
Systematic Literature Review Methodologies
Conducting a systematic literature review on a compound like VU 0650991 requires a rigorous and transparent methodology to identify, evaluate, and synthesize all relevant evidence. Systematic reviews employ explicit methods to minimize bias and provide reliable findings thetapeptides.comnih.gov. A key initial step involves defining the research question and eligibility criteria nih.gov.
Database Selection (e.g., PubMed, SciFinder, EMBASE)
Comprehensive literature searching for a systematic review necessitates searching multiple databases, as no single database can cover the entire body of literature on a topic guidetopharmacology.orgnih.gov. For biomedical and life sciences topics relevant to compounds like VU 0650991, essential databases include PubMed/MEDLINE, Embase, and potentially others like Web of Science or Scopus guidetopharmacology.orgnih.govcymitquimica.com. PubMed is a widely used, freely accessible database focusing on biomedical literature, offering extensive coverage and MeSH terms for precise searching guidetopharmacology.orgcymitquimica.com. Embase is another crucial database, particularly strong in pharmacological and European literature, and includes conference abstracts nih.govcymitquimica.com. Using a combination of databases like PubMed and Embase is often recommended for comprehensive coverage in systematic reviews nih.govcymitquimica.com.
Boolean Operator Usage for Comprehensive Search Strategies
Effective search strategies in systematic reviews rely heavily on the use of Boolean operators (AND, OR, NOT) to combine search terms and concepts tocris.comnih.gov. These operators help to refine or broaden search results nih.gov. The "AND" operator is used to retrieve records containing all specified terms, thereby narrowing the search tocris.com. The "OR" operator is used to retrieve records containing at least one of the specified terms, which is particularly useful for combining synonyms or related concepts to broaden the search and increase sensitivity tocris.comnih.gov. The "NOT" operator excludes records containing a specific term, which should be used cautiously as it can inadvertently remove relevant studies tocris.com. Developing a comprehensive list of keywords, synonyms, and controlled vocabulary terms (like MeSH in PubMed or Emtree in Embase) for each concept in the research question is essential before combining them with Boolean operators tocris.comnih.gov.
Development of Inclusion and Exclusion Criteria
Clearly defined inclusion and exclusion criteria are fundamental to a systematic review, determining which studies are eligible for synthesis thetapeptides.com. These criteria are guided by the research question and objectives and should be established a priori in the review protocol. Inclusion criteria specify the characteristics that a study must possess to be included, such as specific study designs (e.g., randomized controlled trials, in vitro studies), participant populations, interventions or exposures (e.g., research on VU 0650991), outcomes measured, publication dates, and language tocris.com. Exclusion criteria specify the characteristics that disqualify a study from inclusion, such as irrelevant study designs (e.g., narrative reviews), different populations, or studies published in languages other than those specified tocris.com. Thoughtful development and application of these criteria by all reviewers help to minimize bias in the selection process tocris.com.
Future Directions in Vu 0650991 Research
Elucidating Novel GLP-1R Antagonist-Mediated Pathways
Future research on VU 0650991 should aim to fully elucidate the specific downstream signaling pathways mediated by its non-competitive antagonism of the GLP-1 receptor. While GLP-1R primarily signals through Gαs to increase intracellular cAMP via adenylate cyclase activation, leading to protein kinase A (PKA) and EPAC-dependent mechanisms that promote insulin (B600854) secretion, the impact of a non-competitive antagonist like VU 0650991 on these and potentially other pathways warrants further investigation indigobiosciences.com. Understanding how VU 0650991 precisely interferes with GLP-1 binding and subsequent receptor activation at a mechanistic level is crucial. This could involve detailed studies on its interaction with the receptor binding site and how this interaction allosterically modulates receptor function, potentially affecting different signaling cascades differentially.
Exploring Broader Therapeutic Applications
Given its properties as a brain-penetrant and orally bioavailable GLP-1R antagonist, VU 0650991 presents opportunities for exploring therapeutic applications beyond typical GLP-1R agonist targets like type 2 diabetes. The GLP-1 receptor is expressed in various tissues, including the pancreas, lung, heart, kidney, hypothalamus, and stomach, and plays a role in energy homeostasis and appetite regulation rndsystems.comtocris.com. Investigating the effects of GLP-1R antagonism by VU 0650991 in conditions where modulating GLP-1 signaling could be beneficial, such as certain metabolic disorders characterized by insulin resistance or hyperinsulinemia, or potentially in neurological contexts due to its brain penetrance, represents a key future direction . Studies could explore its impact on glucose homeostasis in different disease models and its potential in modulating appetite or other central nervous system functions influenced by GLP-1R.
Structure-Activity Relationship Studies for Enhanced Potency and Selectivity
Structure-Activity Relationship (SAR) studies are essential for optimizing the properties of VU 0650991. Although its IC50 values (0.65 - 0.69 μM) and selectivity over glucagon (B607659) receptors (>40-fold) have been reported, further SAR investigations could focus on identifying structural modifications that enhance its potency as a GLP-1R antagonist and improve its selectivity profile tocris.comrndsystems.com. This could involve synthesizing and testing a series of analogs with targeted modifications to the VU 0650991 scaffold. The aim would be to understand how specific chemical groups and their positions influence binding affinity, efficacy, and selectivity, potentially leading to the development of more potent and specific GLP-1R antagonists with improved pharmacological properties.
Investigating Potential Adverse Effects or Off-Target Activities
Research has indicated that VU 0650991 can be cytotoxic, necessitating altered assay incubation regimens in some experimental settings indigobiosciences.comcaymanchem.comindigobiosciences.com. Future studies must thoroughly investigate the potential adverse effects and off-target activities of VU 0650991. This includes identifying the specific cell types and conditions under which cytotoxicity is observed and elucidating the underlying mechanisms indigobiosciences.comcaymanchem.comindigobiosciences.com. Furthermore, comprehensive off-target profiling is required to identify any other receptors or enzymes that VU 0650991 might interact with, which could contribute to unintended effects nih.govnih.gov. Such investigations are critical for assessing the safety profile of VU 0650991 and determining its suitability for potential therapeutic development.
Comparative Studies with Other GLP-1R Modulators
Comparative studies evaluating VU 0650991 against other known GLP-1R modulators, including both antagonists and allosteric modulators, are important for understanding its unique pharmacological profile tocris.comceltarys.commdpi.com. Comparing its efficacy and mechanism of action to other GLP-1R antagonists, such as Exendin-3 (9-39) amide, can highlight its specific advantages or differences tocris.com. Furthermore, comparing its effects to GLP-1R agonists (e.g., Liraglutide (B1674861), Semaglutide) or allosteric modulators can provide insights into the distinct outcomes of GLP-1R inhibition versus activation or modulation mdpi.comnih.gov. These studies can help position VU 0650991 within the landscape of GLP-1R-targeted compounds and inform its potential research or therapeutic applications.
Q & A
How can researchers formulate precise and feasible research questions for studying VU 0650991's pharmacological mechanisms?
Level: Basic
Methodological Guidance:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical constraints and academic significance .
- Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., "How does VU 0650991 (Intervention) modulate [specific receptor] (Population) compared to [existing compound] (Comparison) in [outcome metric]?" .
- Validate questions through pilot literature reviews to identify knowledge gaps and avoid redundancy .
What methodologies are recommended for conducting a systematic literature review on VU 0650991's biochemical pathways?
Level: Basic
Methodological Guidance:
- Database Selection: Use PubMed, SciFinder, and EMBASE with Boolean operators (e.g., "VU 0650991 AND (kinase inhibition OR metabolic stability)") .
- Inclusion/Exclusion Criteria: Define parameters (e.g., peer-reviewed studies post-2010, in vivo/in vitro models) to filter irrelevant or low-quality sources .
- Quality Assessment: Apply tools like PRISMA to evaluate bias and reproducibility in retrieved studies .
How should researchers design controlled experiments to assess VU 0650991's efficacy in in vitro vs. in vivo models?
Level: Advanced
Methodological Guidance:
- Control Groups: Include vehicle controls, positive controls (e.g., known inhibitors), and dose-response cohorts to isolate compound-specific effects .
- Variable Standardization: Maintain consistent conditions (e.g., cell passage number, animal age) to reduce confounding variables .
- Blinding: Implement double-blind protocols during data collection and analysis to mitigate observer bias .
What statistical approaches are optimal for analyzing dose-response data in VU 0650991 toxicity studies?
Level: Advanced
Methodological Guidance:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Outlier Handling: Use Grubbs’ test or robust regression to address biological variability without distorting trends .
- Meta-Analysis: Pool data from replicated studies using random-effects models to quantify heterogeneity .
How can contradictory findings in VU 0650991's receptor binding affinity be reconciled across studies?
Level: Advanced
Methodological Guidance:
- Assay Comparison: Evaluate methodological differences (e.g., radioligand vs. SPR techniques) that may alter binding measurements .
- Structural Analysis: Perform molecular dynamics simulations to assess conformational changes in the receptor-ligand complex under varying experimental conditions .
- Cross-Validation: Replicate key experiments in independent labs using standardized protocols .
What strategies ensure reproducibility when synthesizing VU 0650991 analogs in multi-step organic reactions?
Level: Advanced
Methodological Guidance:
- Protocol Optimization: Use Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading) .
- Analytical Validation: Employ HPLC-MS and NMR to verify purity and structural integrity at each synthesis step .
- Documentation: Archive detailed logs of reaction conditions, including failed attempts, to guide troubleshooting .
How does integrating molecular docking simulations with wet-lab experiments enhance VU 0650991's target validation?
Level: Advanced
Methodological Guidance:
- Hypothesis Generation: Use docking results (e.g., binding poses, affinity scores) to prioritize in vitro assays for specific targets .
- Iterative Refinement: Compare computational predictions with experimental IC₅₀ values to refine force field parameters .
- Multi-Omics Integration: Correlate docking data with transcriptomic/proteomic profiles to identify off-target effects .
What ethical considerations are critical when designing longitudinal studies involving VU 0650991 administration in animal models?
Level: Basic
Methodological Guidance:
- 3Rs Compliance: Adhere to Replacement, Reduction, and Refinement principles to minimize animal use and distress .
- Endpoint Criteria: Predefine humane endpoints (e.g., tumor size thresholds) to avoid undue suffering .
- IACUC Review: Submit protocols for institutional approval, ensuring alignment with ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
